3-Methyl-3-piperidinooxindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-3-(piperidin-1-yl)indolin-2-one is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a piperidine ring attached to an indolin-2-one core, making it a unique structure with potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-(piperidin-1-yl)indolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylindole with piperidine in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-(piperidin-1-yl)indolin-2-one undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced indolin-2-one derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
3-methyl-3-(piperidin-1-yl)indolin-2-one has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-3-(piperidin-1-yl)indolin-2-one involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-(piperidin-4-yl)indolin-2-one: Another indole derivative with a similar structure but different substitution pattern.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.
Uniqueness
3-methyl-3-(piperidin-1-yl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
55490-24-9 |
---|---|
Molecular Formula |
C14H18N2O |
Molecular Weight |
230.31 g/mol |
IUPAC Name |
3-methyl-3-piperidin-1-yl-1H-indol-2-one |
InChI |
InChI=1S/C14H18N2O/c1-14(16-9-5-2-6-10-16)11-7-3-4-8-12(11)15-13(14)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,15,17) |
InChI Key |
LWKNVQZPRGAQEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.